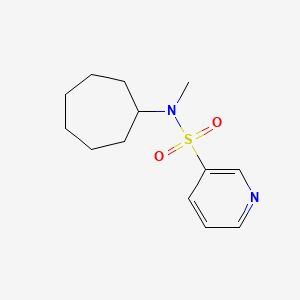![molecular formula C18H13ClN4O2 B7565423 N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide](/img/structure/B7565423.png)
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide, also known as CP-31398, is a small molecule that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. This compound was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment. In
Scientific Research Applications
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Mechanism of Action
The mechanism of action of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide is not fully understood, but it is believed to act as a p53 stabilizer. p53 is a tumor suppressor protein that plays a crucial role in preventing the development of cancer. In normal cells, p53 is rapidly degraded, but in response to cellular stress, p53 is stabilized and activated, leading to cell cycle arrest and apoptosis. N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been shown to stabilize mutant forms of p53, allowing it to function properly and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. Additionally, N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide is its specificity for mutant forms of p53. This allows for targeted therapy in cancer cells with mutant p53, while sparing normal cells with wild-type p53. However, one limitation of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide.
Future Directions
There are several future directions for research on N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide. One area of interest is the development of more potent and soluble analogs of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide in cancer patients. Finally, more research is needed to explore the potential of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide is a promising compound with potential applications in cancer treatment. Its mechanism of action as a p53 stabilizer and its ability to sensitize cancer cells to chemotherapy and radiation therapy make it an attractive candidate for combination therapy. While there are limitations to its use, further research is needed to explore the full potential of N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide in cancer treatment.
Synthesis Methods
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide can be synthesized using a multi-step process that involves the conversion of various chemical intermediates. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-aminophenyl pyrazine to form N-[2-(4-chlorobenzoyl)phenyl]pyrazine-2-carboxamide. Finally, the compound is treated with ammonium hydroxide to yield N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide.
properties
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c19-12-5-7-13(8-6-12)22-17(24)14-3-1-2-4-15(14)23-18(25)16-11-20-9-10-21-16/h1-11H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFFGJXWAVJUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7565347.png)
![1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-3-methylpiperidine](/img/structure/B7565354.png)
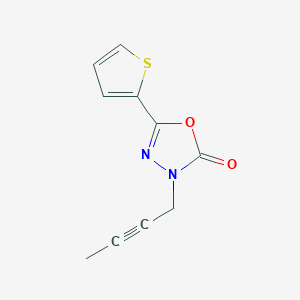
![N-[2-(3-methylpiperidin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7565371.png)

![3-(2-Hydroxy-3-naphthalen-1-yloxypropyl)-5-methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B7565381.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7565389.png)

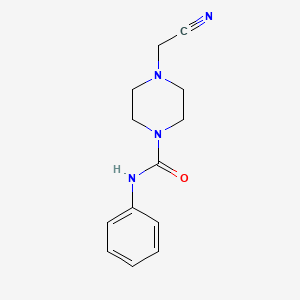
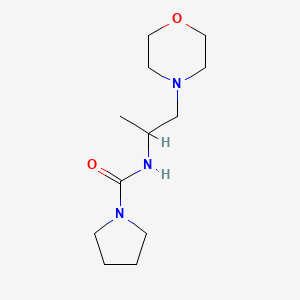
![N-[cyclopentyl(phenyl)methyl]-2-(4-pyrazol-1-ylphenyl)acetamide](/img/structure/B7565416.png)
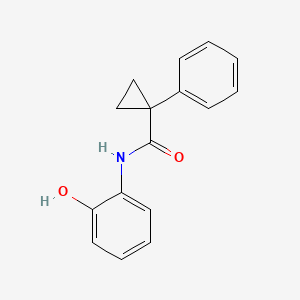
![1,1,3-trioxo-2-propan-2-yl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1,2-benzothiazole-6-carboxamide](/img/structure/B7565444.png)
